molecular formula C6H10N4O B13872707 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol

2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol

Cat. No.: B13872707
M. Wt: 154.17 g/mol
InChI Key: DVCLOAZQMSEFMY-UHFFFAOYSA-N
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Description

2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol is a chemical compound with the molecular formula C6H10N4O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms.

Preparation Methods

The synthesis of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with boronic acids and terminal alkynes in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using electrophiles like phenyl isocyanates and benzoyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Amino-1,2,4-triazin-6-yl)propan-2-ol can be compared with other triazine derivatives, such as 1,3,5-triazine and 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine . While these compounds share a common triazine ring structure, they differ in their substituents and functional groups, which impart unique properties and applications. For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is known for its high enthalpy and potential use as an enthalpy enhancer . The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse applications in various fields.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazin-6-yl)propan-2-ol

InChI

InChI=1S/C6H10N4O/c1-6(2,11)4-3-8-5(7)10-9-4/h3,11H,1-2H3,(H2,7,8,10)

InChI Key

DVCLOAZQMSEFMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=N1)N)O

Origin of Product

United States

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